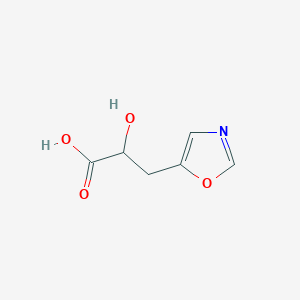
2-Hydroxy-3-(oxazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(oxazol-5-yl)propanoic acid is a compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(oxazol-5-yl)propanoic acid typically involves the cyclization of β-hydroxy amides to oxazolines, which can then be further oxidized to form oxazoles . One common method involves the use of reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, which enable a mild and efficient cyclization process .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-(oxazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles.
Reduction: Reduction of oxazoles to oxazolines.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and oxazolines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(oxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antidiabetic activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological processes, such as inflammation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Hydroxy-3-(oxazol-5-yl)propanoic acid include:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the oxazole ring, which imparts unique biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C6H7NO4 |
|---|---|
Peso molecular |
157.12 g/mol |
Nombre IUPAC |
2-hydroxy-3-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO4/c8-5(6(9)10)1-4-2-7-3-11-4/h2-3,5,8H,1H2,(H,9,10) |
Clave InChI |
JYYHSCHGABHHCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


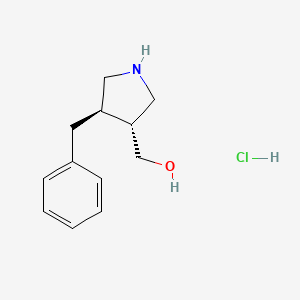
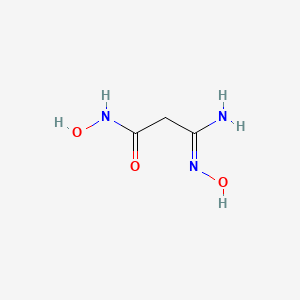
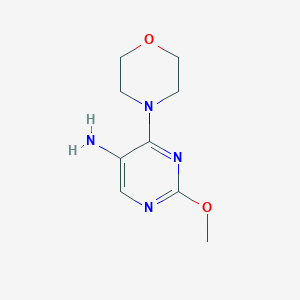
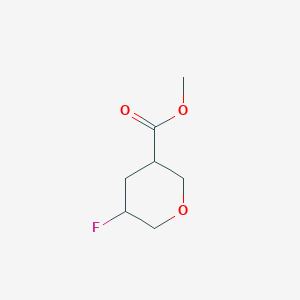
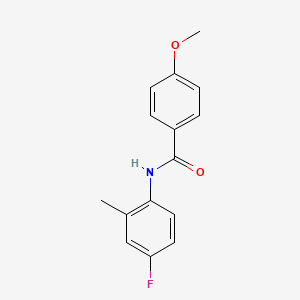

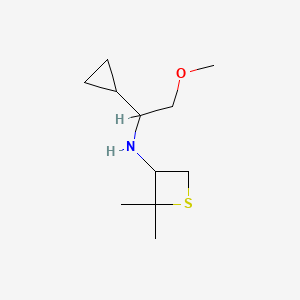
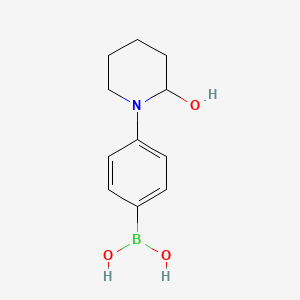
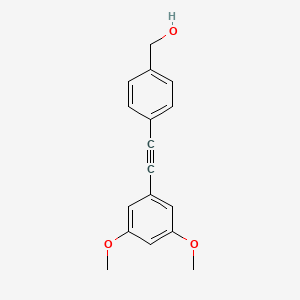
![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,7-triazaspiro[4.4]non-1-ene-7-carboxylate](/img/structure/B15279927.png)

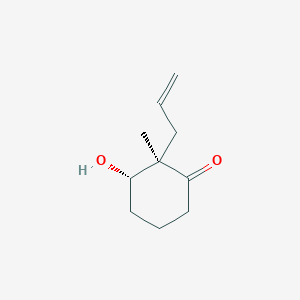
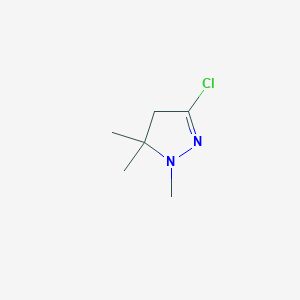
![1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride](/img/structure/B15279959.png)
